5-Bromo-2,4-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDYGQDSEFKPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842136-27-0 | |

| Record name | 5-bromo-2,4-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2,4-dimethylbenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-dimethylbenzoic Acid

Foreword: A Note on the Data

In the landscape of chemical research and drug development, understanding the fundamental physical properties of a molecule is a non-negotiable prerequisite for its application. This guide is dedicated to a comprehensive exploration of this compound (CAS No. 842136-27-0), a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science.[1] This document moves beyond a simple datasheet, providing not only the available physical data but also the scientific rationale behind the methodologies used for their determination. For properties where experimental data is not publicly available, we will delve into predictive analysis based on the compound's structure, offering researchers a robust framework for their own empirical investigations.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity through its structure and fundamental descriptors.

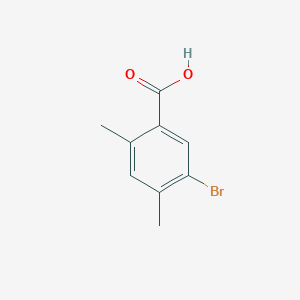

Chemical Structure

The molecular structure dictates all other physical and chemical properties. The arrangement of atoms, functional groups, and their electronic interplay is the source code from which we can predict and understand the compound's behavior.

Caption: 2D Structure of this compound.

Key Identifiers

A summary of the essential identifiers for this compound is provided below. These values are fundamental for database searches, regulatory submissions, and procurement.

| Property | Value | Source(s) |

| CAS Number | 842136-27-0 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC(=C(C=C1C(=O)O)Br)C | [3] |

| InChIKey | GQDYGQDSEFKPQO-UHFFFAOYSA-N | [2] |

Physicochemical Properties

This section details the core physical properties that influence the compound's behavior in various laboratory and physiological settings.

Summary of Physical Properties

The following table summarizes the key physicochemical data for this compound.

| Property | Value / Observation | Comments |

| Appearance | White crystalline powder. | Typical for small aromatic carboxylic acids. |

| Melting Point | 185 - 188 °C | A narrow range suggests good purity. |

| Boiling Point | Data not available; decomposition expected. | Aromatic carboxylic acids often decarboxylate before boiling.[4] |

| Aqueous Solubility | Moderate | [1] Quantitative determination via OECD Guideline 105 is recommended. |

| pKa | ~3.8 | [1] Indicates a moderately strong organic acid. |

| Stability | Good under standard conditions; sensitive to strong acidic hydrolysis. | [1] Avoid highly acidic environments to prevent degradation. |

| Storage | Store at room temperature (15-25 °C) in a sealed, desiccated container. | [1] Protects from moisture and atmospheric contaminants. |

Thermal Properties

Melting Point: The melting range of 185-188 °C indicates that this compound is a stable solid at room temperature with a relatively high lattice energy.[1] A sharp melting range is a primary indicator of sample purity. Impurities typically depress and broaden the melting range.

Boiling Point & Thermal Decomposition: An experimental boiling point for this compound is not reported in the literature. This is common for aromatic carboxylic acids, which have a tendency to decompose at elevated temperatures, often via decarboxylation, before a true boiling point can be reached.[4] The boiling point of the corresponding methyl ester has been reported as 280.3 ± 35.0 °C, which is a more stable derivative for distillation.[5][6] Any attempt at distillation of the free acid should be performed under high vacuum and with caution, anticipating potential decomposition.

Solubility Profile

The compound is described as having "moderate aqueous solubility".[1] This qualitative term suggests that while it is not freely soluble, it can be dissolved in water to an extent relevant for certain biological assays. The carboxylic acid group provides a site for hydrogen bonding with water, but the aromatic ring and methyl groups contribute hydrophobic character, limiting its solubility.

For research applications, solubility in organic solvents is critical. While specific quantitative data is not publicly available, based on its structure, it is predicted to have good solubility in polar organic solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Methanol

-

Ethanol

-

Acetone

These solvents can solvate both the polar carboxylic acid group and the nonpolar aromatic ring.

Acidity

The acid dissociation constant (pKa) is a critical parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME). With a pKa of approximately 3.8, this compound is a stronger acid than benzoic acid (pKa ≈ 4.2).[1] This increased acidity can be attributed to the electronic effects of the substituents on the aromatic ring. At physiological pH (≈ 7.4), the carboxylic acid group will be almost completely deprotonated, existing as the carboxylate anion. This has significant implications for its interaction with biological targets and its solubility in physiological buffers.

Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm, due to the acidic nature of the proton. Its chemical shift can be highly dependent on concentration and the solvent used.

-

Aromatic Protons (Ar-H): The structure has two protons on the aromatic ring. The proton at C6 will appear as a singlet, and the proton at C3 will also appear as a singlet. Their exact chemical shifts will be influenced by the surrounding substituents.

-

Methyl Protons (-CH₃): Two distinct singlets are expected, each integrating to 3H. The methyl group at C2 will be in a different chemical environment than the one at C4, leading to different chemical shifts, likely in the 2.2-2.6 ppm range.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): One signal is expected in the downfield region, typically between 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, as they are all in unique electronic environments. The carbon attached to the bromine (C5) and the carbon attached to the carboxyl group (C1) will be significantly shifted.

-

Methyl Carbons (-CH₃): Two distinct signals are expected in the aliphatic region, typically between 15-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch: A moderate band in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are expected:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values would be 228 and 230.

-

Key Fragments: PubChem lists major fragments at m/z 212, 210, and 166.[2]

-

The loss of water (H₂O, 18 Da) from the molecular ion is a possible fragmentation pathway, though less common for aromatic acids.

-

Loss of the hydroxyl group (-OH, 17 Da) would lead to fragments at m/z 211/213.

-

Loss of the entire carboxyl group (-COOH, 45 Da) would result in a fragment at m/z 183/185. The peak at m/z 166 could arise from subsequent loss of a methyl group from this fragment.

-

Authoritative Experimental Protocols

To ensure scientific rigor and reproducibility, physical properties must be determined using standardized, validated methods. This section provides detailed protocols grounded in authoritative sources.

Workflow for Physical Property Determination

The following diagram outlines the logical flow for the experimental characterization of a novel compound like this compound.

Caption: Experimental workflow for characterizing physical properties.

Protocol: Melting Range Determination (Adapted from USP <741>)

This protocol ensures accurate and reproducible melting point data, a critical measure of purity.

Causality: The rate of heating is precisely controlled because a rapid temperature increase can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Using a calibrated thermometer traceable to a standard is essential for accuracy.

Methodology:

-

Apparatus: Utilize a calibrated melting point apparatus (Apparatus I, capillary method) with a suitable bath fluid (e.g., light paraffin or silicone oil) and a stirring device to ensure uniform heat distribution.[5]

-

Sample Preparation: Gently pulverize a small amount of the dry this compound. Pack the powdered solid into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm.[7]

-

Heating:

-

Insert the capillary tube into the apparatus when the bath temperature is approximately 10°C below the expected melting point (~175°C).

-

Heat the bath at a rate of approximately 3°C per minute.

-

When the temperature is 5°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[1]

-

-

Observation & Reporting:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts completely.

-

The melting range is reported as T₁ to T₂.

-

-

Validation: Perform the determination in triplicate. The results should be in close agreement. Periodically check the apparatus's accuracy using USP Melting Point Reference Standards.[5]

Protocol: Aqueous Solubility Determination (Adapted from OECD Guideline 105)

This method, known as the flask method, is suitable for substances with solubilities above 10⁻² g/L.

Causality: The goal is to achieve a saturated solution in thermodynamic equilibrium. Stirring for an extended period ensures that the maximum amount of solute has dissolved. Centrifugation and filtration are critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask. (e.g., add ~100 mg to 10 mL of water).

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[2]

-

Phase Separation: After agitation, allow the flask to stand at the same constant temperature to let larger particles settle. To remove any suspended solids, centrifuge an aliquot of the solution at high speed.

-

Sampling & Analysis:

-

Carefully withdraw a sample from the clear supernatant.

-

If necessary, filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

Accurately dilute the sample with a suitable solvent (e.g., methanol or acetonitrile).

-

-

Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Express the solubility in g/L or mol/L.

Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate method for determining the pKa of an acidic or basic compound.

Causality: This method relies on the Henderson-Hasselbalch equation. At the half-equivalence point of a titration of a weak acid with a strong base, the concentration of the acid [HA] is equal to the concentration of its conjugate base [A⁻]. At this point, the pH of the solution is equal to the pKa of the acid.[8]

Methodology:

-

Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable co-solvent if needed (e.g., a small amount of ethanol) and dilute with deionized, CO₂-free water to a known volume to create a solution of known concentration (e.g., 0.01 M).

-

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

-

Place a known volume of the acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.

-

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence point (the point of rapid pH change).

-

Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the exact volume of NaOH required to reach the equivalence point (the inflection point of the curve).

-

Identify the volume of NaOH that corresponds to the half-equivalence point (half the volume of the equivalence point).

-

The pH of the solution at the half-equivalence point is the experimental pKa.[8]

-

-

Validation: Perform at least three titrations to ensure reliability and report the average pKa with the standard deviation.[3]

Safety and Handling

Based on GHS classifications, this compound is an irritant.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Exposure Avoidance: Avoid breathing dust. Avoid contact with skin and eyes.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

References

-

United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. uspbpep.com. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. BENZOIC ACID, 5-BROMO-2,4-DIMETHYL-, METHYL ESTER. [Link]

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. The thermal decomposition of benzoic acid. [Link]

-

PubChemLite. This compound (C9H9BrO2). [Link]

-

ResearchGate. USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

-

Oreate AI Blog. How to Find Pka on Titration Curve. [Link]

-

YouTube. Melting point testing as per USP 741. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. BENZOIC ACID, 5-BROMO-2,4-DIMETHYL-, METHYL ESTER | 152849-72-4 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Bromo-2,4-dimethylbenzoic Acid (CAS: 842136-27-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethylbenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, two methyl groups, and a carboxylic acid moiety on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. The interplay of these functional groups imparts specific electronic and steric properties, making it a sought-after intermediate in the development of novel therapeutic agents, including kinase and SGLT2 inhibitors.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and insights into its applications in drug discovery.

Chemical Properties and Physicochemical Data

This compound is a white crystalline powder under standard conditions.[1] The presence of the electron-withdrawing bromine atom and the carboxylic acid group, combined with the electron-donating methyl groups, influences the molecule's reactivity and physicochemical properties. The carboxylic acid group provides a handle for various chemical modifications, such as esterification and amidation, while the bromine atom is amenable to a range of cross-coupling reactions.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 842136-27-0 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 185-188 °C | [1] |

| Appearance | White crystalline powder | [1] |

| pKa | ~3.8 | [1] |

| Solubility | Moderate aqueous solubility | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of 2,4-dimethylbenzoic acid. The methyl groups are ortho, para-directing activators, and the carboxylic acid group is a meta-directing deactivator. This substitution pattern directs the incoming bromine atom to the position C5, which is para to the C2-methyl group and ortho to the C4-methyl group.

Below is a detailed, step-by-step protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dimethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2,4-dimethylbenzoic acid in concentrated sulfuric acid at room temperature.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the solution while maintaining the temperature below 25 °C. The use of NBS is a common and effective method for regioselective bromination.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto ice-cold water. A precipitate of the crude product will form.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

For purification, recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound as a white crystalline solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.

Mass Spectrometry

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Fragment | m/z |

| [M]+ | 228/230 |

| [M-OH]+ | 211/213 |

| [M-COOH]+ | 183/185 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will appear as singlets due to their isolated positions on the benzene ring. The two methyl groups will also give rise to two separate singlets.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a sharp C=O stretch) and the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | 1680-1710 |

| C-Br | 500-600 |

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its bromine atom and carboxylic acid group.

Reactions at the Bromine Atom

The carbon-bromine bond is a key site for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, enabling the synthesis of biaryl compounds which are common motifs in many biologically active molecules.

Caption: Suzuki-Miyaura coupling of this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid group can readily undergo esterification or amidation reactions. These transformations are crucial for modifying the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability.

Applications in Drug Discovery

The structural features of this compound make it a valuable precursor in the synthesis of various therapeutic agents.

Kinase Inhibitors

The bromo-dimethylbenzoic acid scaffold is utilized in the synthesis of kinase inhibitors.[1] The bromine and methyl groups can provide important steric and electronic effects that contribute to the binding affinity of the final molecule to the kinase hinge region. Research published in the Journal of Medicinal Chemistry has highlighted its utility in the development of Janus kinase 3 (JAK3) inhibitors for the treatment of autoimmune diseases.[1]

SGLT2 Inhibitors

This compound also serves as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, a novel synthesis of diarylmethanes, which are key building blocks for SGLT2 inhibitors like canagliflozin, empagliflozin, and luseogliflozin, utilizes 5-bromo-2-methylbenzoic acid, a closely related compound.[3] The structural similarity suggests that this compound could be employed in similar synthetic strategies.

Antimicrobial Agents

The bromo-dimethylbenzoic acid structure provides a platform for developing antibacterial agents that target bacterial dihydrofolate reductase. A study in Antimicrobial Agents and Chemotherapy has demonstrated its role in the creation of antibacterial agents with activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its versatile reactivity, stemming from the strategically placed bromine atom and carboxylic acid group, allows for the efficient construction of complex molecular scaffolds. As research into novel kinase inhibitors, SGLT2 inhibitors, and antimicrobial agents continues to expand, the demand for such well-defined building blocks is expected to grow, further solidifying the importance of this compound in the field of medicinal chemistry.

References

-

ChemBK. (n.d.). BENZOIC ACID, 5-BROMO-2,4-DIMETHYL-, METHYL ESTER. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9BrO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4 + 2] Cycloaddition. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Retrieved from [Link]

-

PubMed. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. PMC. Retrieved from [Link]

-

PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2,4-dimethylbenzoic Acid: A Key Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2,4-dimethylbenzoic acid, a pivotal building block in synthetic organic chemistry and pharmaceutical development. We will dissect its core chemical structure, definitive IUPAC nomenclature, and key physicochemical properties. This document delves into the mechanistic underpinnings of its synthesis, outlines its significant applications as a precursor in the development of targeted therapeutics such as kinase inhibitors, and furnishes detailed, field-tested protocols for its synthesis and safe handling. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile compound.

Introduction: Strategic Importance in Synthesis

This compound belongs to the family of halogenated aromatic carboxylic acids. While a seemingly straightforward molecule, its true value lies in the strategic placement of its functional groups. The carboxylic acid moiety serves as a versatile chemical handle for amide bond formation, esterification, or further transformations. The bromine atom is a key functional group for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery. Furthermore, the two methyl groups provide specific steric and electronic properties that can be crucial for modulating the biological activity and pharmacokinetic profile of a final active pharmaceutical ingredient (API). Its utility has been particularly noted in the synthesis of novel antimicrobial agents and kinase inhibitors for treating autoimmune diseases.[1]

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of reproducible science. The fundamental identifiers for this compound are outlined below.

The structural arrangement of the atoms is visualized in the diagram below.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 185-188 °C | [1] |

| pKa | ~3.8 | [1] |

| XLogP3 | 2.9 | [2] |

| Solubility | Moderate aqueous solubility | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis and Mechanistic Rationale

The most common laboratory and industrial synthesis of this compound involves the direct electrophilic bromination of its precursor, 2,4-dimethylbenzoic acid.

Synthetic Workflow

The overall transformation is a regioselective bromination.

Caption: General workflow for the synthesis of this compound.

Mechanistic Discussion

The synthesis is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the starting material, 2,4-dimethylbenzoic acid, are critical for the regioselectivity of the outcome.

-

Activating Groups : The two methyl groups (-CH₃) are ortho-, para-directing and weakly activating.

-

Deactivating Group : The carboxylic acid group (-COOH) is a meta-directing and moderately deactivating group.

The position ortho to the C2-methyl and meta to the carboxylic acid is the C5 position. The combined directing effects of the two activating methyl groups strongly favor electrophilic attack at this C5 position over other available positions, leading to the desired 5-bromo isomer as the major product. The use of concentrated sulfuric acid as the solvent and catalyst enhances the electrophilicity of the bromine, facilitating the reaction on the somewhat deactivated ring.[4]

Applications in Drug Development

The specific substitution pattern of this compound makes it a valuable intermediate, particularly in the fields of kinase inhibition and antimicrobial development.

-

Kinase Inhibitors : In medicinal chemistry, this molecule serves as a foundational scaffold for synthesizing Janus kinase (JAK3) inhibitors.[1] The carboxylic acid allows for the facile creation of an amide bond, a common interaction motif with the hinge region of kinase active sites. The bromo and methyl groups provide specific steric and electronic properties that can be fine-tuned to optimize binding affinity and selectivity for the target kinase, which is a crucial aspect of developing therapies for autoimmune diseases.[1]

-

Antimicrobial Agents : The scaffold has been utilized to develop novel antibacterial agents with activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] The bromo-dimethylbenzoic acid core provides a platform that can be elaborated upon to target essential bacterial enzymes, such as dihydrofolate reductase.[1]

Experimental Protocols

The following protocols are provided as representative examples and should be adapted and optimized based on laboratory-specific conditions and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of this compound

-

Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet bubbler, charge 2,4-dimethylbenzoic acid (1.0 eq).

-

Dissolution : Carefully add concentrated sulfuric acid (e.g., 3-5 volumes) and stir until all the solid has dissolved. Cool the mixture to 0-5 °C using an ice bath.

-

Bromination : Charge a solution of bromine (1.0-1.1 eq) in a small amount of sulfuric acid to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation : A precipitate will form. Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification : Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.

-

Drying & Characterization : Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol: Safety and Handling

This compound must be handled with care, adhering to established laboratory safety procedures.

-

Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[5]

-

Skin Protection : Handle with impervious gloves (e.g., nitrile). Wear a lab coat.[5]

-

Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[5]

-

-

Handling :

-

Storage :

-

First Aid :

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that unlocks pathways to complex and biologically relevant molecules. Its well-defined structure, predictable reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical and chemical research.

References

-

PubChem. This compound | C9H9BrO2 | CID 555765. [Link]

-

PubChemLite. This compound (C9H9BrO2). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-4-methoxy-2-methylbenzoic Acid: A Versatile Compound for Pharmaceutical and Chemical Industries. [Link]

-

PubChem. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

- Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

- Google Patents. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

NIST WebBook. Benzoic acid, 2,4-dimethyl-. [Link]

-

PubChem. 4-Bromo-3,5-dimethylbenzoic acid | C9H9BrO2 | CID 17937142. [Link]

-

ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 842136-27-0 | AChemBlock [achemblock.com]

- 4. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Solubility of 5-Bromo-2,4-dimethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and materials science. It serves as a key building block in the synthesis of various bioactive molecules, including antimicrobial agents and kinase inhibitors.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. The solubility profile of a compound dictates the choice of reaction media, crystallization solvents, and delivery vehicles, thereby influencing the efficiency of chemical processes and the bioavailability of final products.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide leverages fundamental principles of physical organic chemistry and solubility data of analogous compounds to provide a robust predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 185-188 °C | [1] |

| pKa | ~3.8 | [1] |

| Predicted XlogP | 2.9 | [2] |

The compound's structure, featuring a carboxylic acid group, a bromine atom, and two methyl groups on a benzene ring, dictates its polarity and hydrogen bonding capabilities, which are the primary determinants of its solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage implies that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is a measure of its dielectric constant and dipole moment.[3][4] Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar solvents.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have high dielectric constants. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile possess significant dipole moments but lack O-H or N-H bonds, preventing them from being effective hydrogen bond donors.[3] They can, however, act as hydrogen bond acceptors.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and dichloromethane, have low dielectric constants and minimal dipole moments.[5][6]

The substituents on the benzoic acid ring also play a crucial role in modifying its solubility. The two methyl groups are electron-donating and increase the nonpolar character of the molecule, which might slightly decrease solubility in highly polar solvents compared to unsubstituted benzoic acid.[7][8] Conversely, the bromine atom is an electron-withdrawing group that adds to the molecular weight and polarizability, which can have a more complex influence on solubility.

Predicted Solubility Profile

Based on the theoretical framework and solubility trends of similar substituted benzoic acids, the following table provides a predicted qualitative solubility profile for this compound. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The carboxylic acid group can form strong hydrogen bonds with methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Medium to High | The polarity of acetone allows for dipole-dipole interactions, and it can accept hydrogen bonds from the carboxylic acid. |

| Ethyl Acetate | Polar Aprotic | Medium | Ethyl acetate is a moderately polar solvent and a hydrogen bond acceptor. |

| Dichloromethane | Nonpolar | Low to Medium | While generally considered nonpolar, its ability to participate in dipole-dipole interactions may allow for some dissolution. |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid group. |

| Hexane | Nonpolar | Very Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar functional groups of the molecule. |

| Water | Polar Protic | Low to Moderate | While water is a highly polar, protic solvent, the nonpolar benzene ring and methyl groups limit the overall aqueous solubility.[1] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[9][10][11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials tightly and place them in a constant temperature shaker.

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = C_diluted × Dilution Factor

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Applications in Research and Development

A clear understanding of the solubility of this compound is critical for:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve both the starting materials and reagents to ensure a homogeneous reaction mixture and facilitate optimal reaction rates.

-

Purification: Designing efficient crystallization processes by identifying suitable solvent systems where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Formulation: Developing stable and effective formulations for drug delivery or other applications by choosing solvents or co-solvents in which the compound is sufficiently soluble.

References

-

Comparison of the polarity of organic solvents. (2022, October 13). uHPLCs. [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

-

Examples of High Polarity Solvents. (n.d.). The Periodic Table. [Link]

-

Sidgwick, N. V., & Ewbank, E. K. (1921). CVII.—The influence of position on the solubilities of the substituted benzoic acids. Journal of the Chemical Society, Transactions, 119, 979-990. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Toppr. [Link]

-

Effect of substituents on acidity of benzoic acids. (2025, December 1). Filo. [Link]

-

Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017, August 30). Quora. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemicool.com [chemicool.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 8. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Safety and Hazards of 5-Bromo-2,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for 5-Bromo-2,4-dimethylbenzoic acid (CAS No. 842136-27-0). As a Senior Application Scientist, this document synthesizes critical data from material safety data sheets, regulatory information, and scientific literature to ensure that laboratory personnel can handle this compound with the utmost care and preparedness. While specific toxicological and ecotoxicological data for this compound are limited, this guide draws upon information from structurally similar chemicals to provide a thorough assessment of potential risks.

Section 1: Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two methyl groups on the benzoic acid backbone, dictates its reactivity and potential physiological effects. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 842136-27-0 | PubChem[1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Section 2: Hazard Identification and GHS Classification

The primary hazards associated with this compound are related to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding its potential to cause irritation to the skin, eyes, and respiratory system.[1]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[1]

-

Serious Eye Damage/Eye Irritation: Category 2A[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Pictogram:

The following Dot diagram illustrates the logical flow from the chemical's properties to its hazard classification and the corresponding protective measures.

Caption: Logical flow from chemical properties to hazard identification and risk mitigation.

Section 3: Toxicological Profile

-

Acute Toxicity: Data for acute oral, dermal, or inhalation toxicity for this specific compound have not been found. However, for the related compound 5-Bromo-2-methylbenzoic acid, it is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[2]

-

Skin Irritation: Causes skin irritation, characterized by redness, itching, and inflammation upon contact.[1]

-

Eye Irritation: Causes serious eye irritation, which can result in pain, redness, and potential damage to the cornea.[1]

-

Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1]

-

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data are available for this compound. For similar compounds like 4-bromobenzoic acid, no component is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

Section 4: Reactivity and Stability

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.

Section 5: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or generating dust.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat should be worn. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside a fume hood or if dust generation is significant, a NIOSH-approved respirator for dusts should be used.

Handling Procedures:

-

Avoid generating dust. Use techniques that minimize the dispersal of powder.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

The following diagram outlines the standard workflow for safely handling irritant chemical powders like this compound.

Caption: Step-by-step workflow for the safe handling of irritant powders.

Section 6: Emergency Procedures

First-Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[2]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]

Spill Response:

-

Minor Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others in the area.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

Provide the emergency response team with the Safety Data Sheet and any other relevant information.

-

Section 7: Ecotoxicological Information

There is no specific ecotoxicological data available for this compound. However, the release of chemical compounds into the environment should always be avoided. Based on data for a similar compound, 4-bromobenzoic acid, it is considered harmful to aquatic life. Therefore, it is crucial to prevent this compound from entering drains or waterways.

-

Persistence and Degradability: No data available. Studies on other bromobenzoic acids suggest that biodegradation can occur, but the rate and extent are dependent on environmental conditions and microbial populations.[4]

-

Bioaccumulation: No data available.

-

Mobility in Soil: No data available.

Section 8: Disposal Considerations

Dispose of waste chemical and contaminated packaging in accordance with local, state, and federal regulations. This material may be considered a hazardous waste. Contact your institution's environmental health and safety office for specific disposal guidance.

References

-

1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules. (URL: [Link])

-

Test No. 452: Chronic Toxicity Studies - OECD. (URL: [Link])

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment. (URL: [Link])

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. (URL: [Link])

-

Test No. 452: Chronic Toxicity Studies - OECD. (URL: [Link])

-

This compound | C9H9BrO2 | CID 555765 - PubChem. (URL: [Link])

-

Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate. (URL: [Link])

-

GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro - NPRA. (URL: [Link])

-

Products of thermal decomposition of brominated polymer flame retardants - CIOP. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed. (URL: [Link])

-

2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. - Loba Chemie. (URL: [Link])

-

Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction - | International Journal of Innovative Science and Research Technology. (URL: [Link])

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (URL: [Link])

-

Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority. (URL: [Link])

-

This compound (C9H9BrO2) - PubChemLite. (URL: [Link])

-

2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem. (URL: [Link])

-

5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid | C13H12BrNO2 - PubChem. (URL: [Link])

-

Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB - PubMed. (URL: [Link])

-

5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. (URL: [Link])

-

1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. (URL: [Link])

-

Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed. (URL: [Link])

Sources

A Technical Guide to the Spectral Characterization of 5-Bromo-2,4-dimethylbenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-2,4-dimethylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Importance of Spectral Analysis

This compound (C₉H₉BrO₂) is an aromatic carboxylic acid whose utility in organic synthesis necessitates unambiguous structural verification.[1] Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming the identity, purity, and connectivity of atoms within the molecule. In a regulated environment, robust and well-interpreted analytical data is paramount for advancing a chemical entity through the development pipeline. This guide explains the causality behind experimental choices and provides a self-validating system for the spectral characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Protocol for NMR Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples and to observe exchangeable protons like the carboxylic acid proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to ensure homogeneity and optimal spectral quality.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Below is a workflow diagram for the NMR analysis of this compound.

Caption: Workflow for IR Analysis.

IR Spectral Data and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 | O-H stretch | A very broad band characteristic of the hydrogen-bonded carboxylic acid O-H group. |

| ~2950 | C-H stretch | Absorption due to the C-H stretching of the methyl groups. |

| ~1700 | C=O stretch | A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid. |

| ~1600, ~1475 | C=C stretch | Absorptions from the aromatic ring C=C stretching vibrations. |

| ~1300 | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid. |

| ~920 | O-H bend | Out-of-plane bending of the carboxylic acid O-H group. |

| ~850 | C-H bend | Out-of-plane bending of the aromatic C-H bonds. |

| Below 800 | C-Br stretch | The C-Br stretching vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Protocol for EI-MS Data Acquisition:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺˙).

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Below is a workflow diagram for the MS analysis of this compound.

Caption: Workflow for Mass Spectrometry Analysis.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Ion | Description |

| 228/230 | [C₉H₉BrO₂]⁺˙ | Molecular ion (M⁺˙). The two peaks of nearly equal intensity are characteristic of a compound containing one bromine atom. |

| 213/215 | [C₈H₆BrO₂]⁺ | Loss of a methyl group (-CH₃). |

| 210/212 | [C₉H₈BrO]⁺ | Loss of a hydroxyl radical (·OH). [1] |

| 182/184 | [C₈H₇Br]⁺˙ | Loss of a carboxyl group (-COOH). |

| 151 | [C₈H₇O₂]⁺ | Loss of a bromine atom. |

| 133 | [C₈H₅O]⁺ | Further fragmentation. |

| 103 | [C₇H₄]⁺ | Further fragmentation. |

| 77 | [C₆H₅]⁺ | Phenyl fragment. |

The presence of the isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass spectrum.

Conclusion: A Unified Spectroscopic Picture

The collective evidence from NMR, IR, and MS provides a detailed and self-validating structural confirmation of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of the carboxylic acid and aromatic functionalities, and mass spectrometry verifies the molecular weight and the presence of the bromine atom through its characteristic isotopic pattern. This comprehensive spectral analysis is indispensable for ensuring the quality and identity of this important chemical intermediate.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 555765, this compound." PubChem, [Link].

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

commercial suppliers of 5-Bromo-2,4-dimethylbenzoic acid

An In-Depth Technical Guide to the Sourcing and Quality Assessment of 5-Bromo-2,4-dimethylbenzoic Acid for Research and Development

Introduction

This compound is a key substituted aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. Its strategic placement of bromo and methyl groups on the benzoic acid core allows for diverse chemical modifications, making it a valuable starting material in the synthesis of complex molecules. Notably, this compound is integral to the development of novel therapeutics, including kinase inhibitors for autoimmune diseases and potent antimicrobial agents. Given its critical role, ensuring the identity, purity, and quality of this compound is paramount for the reproducibility of experimental results and the success of drug development campaigns.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing this reagent. It covers commercial availability, essential quality control procedures, and safe handling protocols, moving beyond a simple list of suppliers to empower scientists with the technical knowledge to confidently procure and validate this important chemical entity.

Physicochemical Properties and Identification

A precise understanding of the fundamental properties of this compound is the first step in its effective use. These identifiers are crucial for confirming the material received from a supplier matches the required specifications.

The molecular structure of this compound is presented below.

Caption: Chemical Structure of this compound.

Table 1: Key Physicochemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 842136-27-0, 55676-21-6 | Advanced ChemBlocks[2] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| Appearance | White crystalline powder | ChemShuttle |

| Melting Point | 185-188 °C | ChemShuttle |

| SMILES | CC1=CC(=C(C=C1C(=O)O)Br)C | PubChem[1] |

| InChIKey | GQDYGQDSEFKPQO-UHFFFAOYSA-N | PubChem[1] |

Commercial Sourcing

This compound is available from several chemical suppliers specializing in research and development compounds. When selecting a supplier, researchers should consider not only the price but also the reported purity, availability of analytical data (e.g., Certificate of Analysis), and typical lead times. The following table summarizes a selection of commercial suppliers.

Table 2: Commercial Suppliers of this compound

| Supplier | Catalog Number | Reported Purity | Quantity |

|---|---|---|---|

| Apollo Scientific | OR50986 | Not specified | 250mg |

| SynQuest Laboratories | 2721-9-0B | 99% | Custom |

| Advanced ChemBlocks | O34019 | 97% | Custom |

| ChemScene | CS-0533088 | ≥95% (for related isomer) | Custom |

| AOBChem | Not specified | Not specified | 250mg, 500mg, 1g, 5g (for methyl ester) |

Note: The availability and specifications listed are subject to change. It is essential to verify this information directly with the supplier before ordering. ChemScene lists the 2,3-dimethyl isomer and AOBChem lists the methyl ester, which may be useful for alternative synthetic routes.[3][4]

Quality Control and Analytical Verification

Independent verification of a supplied chemical's identity and purity is a cornerstone of scientific integrity. While suppliers provide a Certificate of Analysis (CoA), variations between batches can occur. Establishing an in-house analytical method ensures consistency across experiments over time.

The Rationale for Orthogonal Methods

For a crucial building block like this compound, relying on a single analytical technique is insufficient. We recommend an orthogonal approach, using at least two distinct analytical methods. A common and robust combination is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography with Mass Spectrometry (LC-MS) for identity confirmation.

Primary Method: Purity Determination by RP-HPLC with UV Detection

RP-HPLC is a widely accessible and reliable technique for separating the main compound from potential impurities, such as isomers or residual starting materials from the synthesis.[5] The aromatic nature of the compound allows for sensitive detection using a UV detector.

Step-by-Step Experimental Protocol:

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

-

-

Materials:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

Sample Diluent: 50:50 Acetonitrile/Water.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard (if available) or the supplier's material into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1 mg/mL.

-

Further dilute this stock solution to create a working standard of ~0.1 mg/mL.

-

-

Sample Preparation:

-

Prepare the sample of this compound to be tested in the same manner as the standard, aiming for a final concentration of ~0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 230 nm (or determined by UV scan).

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 30% B

-

18.1-22 min: 30% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by determining the area percent of the main peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Workflow for Analytical Verification

The following diagram illustrates the logical workflow for a comprehensive quality assessment of incoming material.

Caption: A logical workflow for the quality control of incoming starting material.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the longevity of the reagent and the safety of laboratory personnel. Based on available safety data, this compound should be handled with care.

-

Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

-

Handling: Avoid formation of dust and aerosols.[7] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store under an inert atmosphere if possible to prevent degradation.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

If inhaled: Move the person into fresh air.[7]

-

If swallowed: Rinse mouth with water and consult a physician.[7]

-

Applications in Drug Development